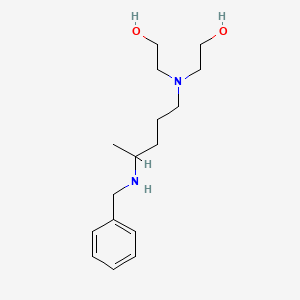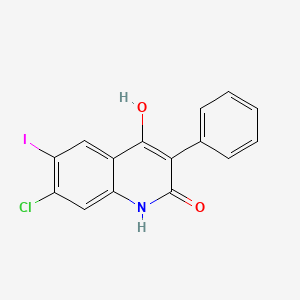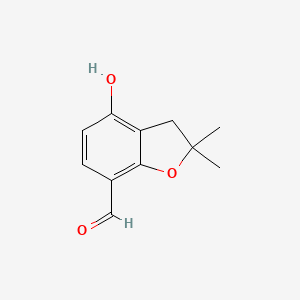
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
準備方法
The synthesis of 4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one typically involves several steps. One common method includes the bromination of 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
化学反応の分析
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are typically used for these reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures, often catalyzed by acids or bases.
科学的研究の応用
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用機序
The exact mechanism of action of 4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling processes .
類似化合物との比較
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one can be compared with other isoquinolinone derivatives, such as:
6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-bromo-phenyl)-6,7-dimethoxy-1,4-dihydro-2H-isoquinolin-3-one:
特性
分子式 |
C12H12BrNO3 |
|---|---|
分子量 |
298.13 g/mol |
IUPAC名 |
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C12H12BrNO3/c1-6-7-4-9(16-2)10(17-3)5-8(7)11(13)12(15)14-6/h4-5H,1-3H3,(H,14,15) |
InChIキー |
VXGWHMYQIWFDQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C(=CC2=C(C(=O)N1)Br)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)




